

Application Notes and Protocols for PF-03814735 in Mouse Xenograft Models

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Compound of Interest

Compound Name: PF-03814735

Cat. No.: B612103

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **PF-03814735**, a potent and orally bioavailable inhibitor of Aurora kinases A and B, in mouse xenograft models of cancer. The following protocols and data are intended to facilitate the design and execution of preclinical efficacy studies.

Mechanism of Action

PF-03814735 is an ATP-competitive, reversible inhibitor of Aurora A and Aurora B kinases, with IC₅₀ values of 5 nM and 0.8 nM, respectively.[1] The Aurora kinase family plays a crucial role in the regulation of mitosis.[2][3] Inhibition of Aurora A and B disrupts key mitotic processes, including centrosome separation, spindle assembly, and cytokinesis.[1] This leads to a blockage of cell division, resulting in the formation of polyploid, multinucleated cells and ultimately, inhibition of cell proliferation.[2][3] A key pharmacodynamic biomarker of **PF-03814735** activity is the reduction of phosphorylated histone H3 (Ser10), a downstream substrate of Aurora B kinase.[2][3][4]

Recommended Dosage and Efficacy in Mouse Xenograft Models

Oral administration of **PF-03814735** has demonstrated significant anti-tumor activity in various human tumor xenograft models. The optimal dosage and schedule can vary depending on the

tumor model.

Table 1: Efficacy of **PF-03814735** in Various Mouse Xenograft Models

Xenograft Model	Dosing Schedule	Dose (mg/kg)	Tumor Growth Inhibition (TGI)	Notes
HCT-116 (colorectal)	Once daily, 10 days	20	Significant	P < 0.05 vs. vehicle.[4]
A2780 (ovarian)	Once daily, 10 days	20	Significant	Used in combination with docetaxel.[4]
NCI-H82 (SCLC)	Weekly	80	More effective than daily dosing	Daily schedule at 15 mg/kg was less effective.[5]

SCLC: Small Cell Lung Cancer

Experimental Protocols

Formulation of PF-03814735 for Oral Administration

PF-03814735 can be formulated as a solution for oral gavage. A common vehicle is a mixture of Cremophor EL, ethanol, and 0.9% saline.[6]

- Vehicle Composition: 12.5% Cremophor EL, 12.5% ethanol, and 75% 0.9% saline.[6]
- Preparation:
 - Dissolve the required amount of **PF-03814735** in ethanol.
 - Add Cremophor EL and mix thoroughly.
 - Add the 0.9% saline solution to the desired final volume and mix until a clear solution is formed.

Another suggested formulation involves 10% DMSO and 90% (20% SBE- β -CD in Saline).[5]

Mouse Xenograft Model Establishment

- Animal Models: Immunocompromised mice (e.g., nude or SCID) are suitable for establishing human tumor xenografts.
- Cell Implantation:
 - Harvest cultured human tumor cells (e.g., HCT-116, A2780) during the logarithmic growth phase.
 - Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 3×10^6 to 1×10^7 cells per 100 μL .[\[6\]](#)
 - Subcutaneously inject the cell suspension into the right flank of the mice.[\[6\]](#)
 - For some models like SW620, implanting 1- mm^3 tumor fragments may be more suitable.[\[6\]](#)
- Tumor Growth Monitoring:
 - Allow tumors to reach a palpable size (e.g., 63 to 190 mm^3).[\[6\]](#)
 - Randomize mice into treatment and control groups (typically 6-10 mice per group).[\[6\]](#)
 - Measure tumor volumes twice weekly using calipers.[\[4\]](#)[\[6\]](#)
 - Calculate tumor volume using the formula: $(\text{length} \times \text{width}^2) \times \pi/6$.[\[6\]](#)

Administration of PF-03814735

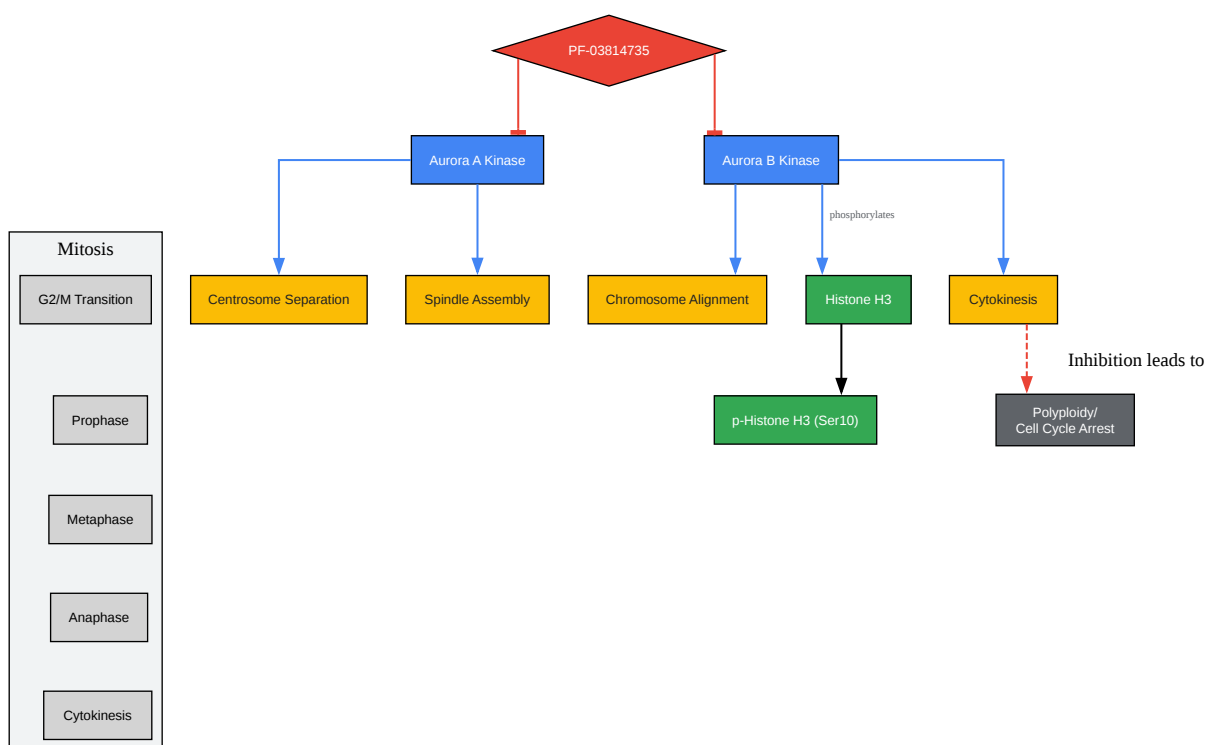
- Route of Administration: Oral gavage.[\[6\]](#)
- Dosing: Administer the prepared **PF-03814735** solution or vehicle control to the respective groups according to the chosen dosing schedule (e.g., once daily).

Pharmacodynamic Analysis

- Biomarker: Phosphorylation of histone H3 at Serine 10 (pHisH3) is a reliable biomarker for Aurora B kinase inhibition.

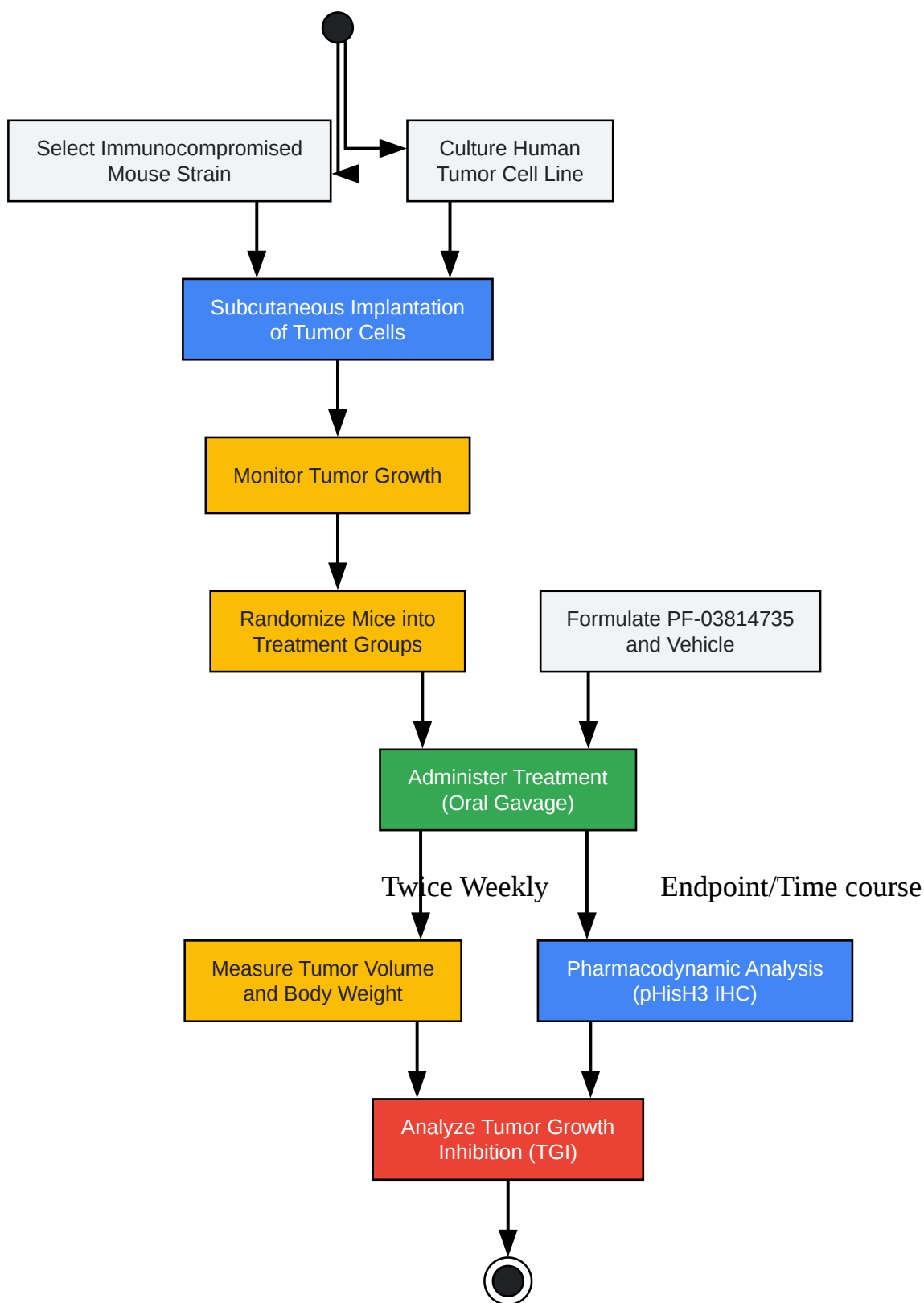
- Sample Collection:
 - At selected time points post-treatment (e.g., 2, 6, 24 hours), euthanize a subset of mice from each group.[\[6\]](#)
 - Excise the tumors.
- Immunohistochemistry (IHC) for pHisH3:
 - Fix a portion of the tumor in 10% neutral-buffered formalin.[\[6\]](#)
 - Embed the fixed tissue in paraffin and section for IHC analysis.
 - Stain the sections with an antibody specific for pHisH3 (Ser10).
 - A reduction in pHisH3 staining in the tumors of treated mice compared to the vehicle control indicates target engagement.[\[4\]](#)

Visualizations



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Caption: Aurora Kinase Signaling Pathway and Inhibition by **PF-03814735**.



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Caption: Experimental Workflow for **PF-03814735** Efficacy Studies.

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